molecular formula C17H22N2O3 B11161009 N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161009
M. Wt: 302.37 g/mol
InChI Key: AYNNVMJYGWOJAJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetylphenyl group, and a carboxamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This reaction is typically carried out in an aqueous medium, which is considered environmentally friendly and efficient . The reaction conditions often involve the use of phase-transfer catalysts, surfactants, or ionic liquids to improve the compatibility of organic reagents with water .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, acetylphenyl group, and carboxamide group sets it apart from other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-3-4-9-19-11-14(10-16(19)21)17(22)18-15-7-5-13(6-8-15)12(2)20/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,22)

InChI Key

AYNNVMJYGWOJAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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